molecular formula C9H9FINO2 B13514282 Ethyl 2-amino-5-fluoro-3-iodobenzoate

Ethyl 2-amino-5-fluoro-3-iodobenzoate

Cat. No.: B13514282
M. Wt: 309.08 g/mol
InChI Key: LNAFYTCVQYOHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5-fluoro-3-iodobenzoate is an organic compound with the molecular formula C9H9FINO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a fluorine atom, and an iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-fluoro-3-iodobenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-iodobenzoic acid.

    Esterification: The carboxylic acid group of 2-fluoro-5-iodobenzoic acid is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-fluoro-5-iodobenzoate.

    Amination: The ethyl 2-fluoro-5-iodobenzoate is then subjected to an amination reaction using ammonia or an amine source under suitable conditions to introduce the amino group at the 2-position, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-fluoro-3-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are typically used in coupling reactions.

Major Products Formed

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include nitro or hydroxyl derivatives.

    Reduction: Products include amine derivatives.

    Coupling: Products include biaryl or alkyne derivatives.

Scientific Research Applications

Ethyl 2-amino-5-fluoro-3-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-fluoro-3-iodobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine and iodine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-amino-5-fluoro-3-iodobenzoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-3-fluoro-5-iodobenzoate: Similar structure but different substitution pattern.

    Methyl 2-amino-5-chloro-3-iodobenzoate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 2-fluoro-4-iodobenzoate: Similar structure but different substitution pattern.

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H9FINO2

Molecular Weight

309.08 g/mol

IUPAC Name

ethyl 2-amino-5-fluoro-3-iodobenzoate

InChI

InChI=1S/C9H9FINO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,12H2,1H3

InChI Key

LNAFYTCVQYOHOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)I)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.